molecular formula C10H12N4 B13646399 (5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine

(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B13646399
M. Wt: 188.23 g/mol
InChI Key: AZFWKUOJYAZVIW-UHFFFAOYSA-N
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Description

(5-Methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine is a triazole-based compound characterized by a phenyl group at the 4-position, a methyl group at the 5-position, and a methanamine substituent at the 3-position of the triazole ring. It has a molecular formula of $ \text{C}{10}\text{H}{12}\text{N}_4 $ and a molecular weight of 188.23 g/mol .

Properties

IUPAC Name

(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-12-13-10(7-11)14(8)9-5-3-2-4-6-9/h2-6H,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFWKUOJYAZVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

N-Methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine Dihydrochloride
  • Structure : Features an N-methylated methanamine group, forming a secondary amine, and exists as a dihydrochloride salt.
  • Properties : The dihydrochloride salt enhances aqueous solubility, making it more suitable for pharmaceutical formulations. Molecular weight: 275.18 g/mol .
  • Applications : Likely used in drug discovery for improved bioavailability compared to the primary amine form.
N-(4-Chlorobenzyl)-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine
  • Structure : Substitutions include a 4-chlorobenzyl group and an isopropyl group at the 4-position of the triazole.
  • Synthesis : Synthesized via reductive amination with a 53% yield, followed by urea derivatization (6.9% yield for GEN-2) .
Z873519648: N-((4H-1,2,4-Triazol-3-yl)methyl)-5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide
  • Structure : Incorporates a benzo[d]thiazol-2-yl-thiophene carboxamide group.
  • Synthesis : Prepared via carboxamide coupling (33% yield) with rigorous spectroscopic validation (HR-ESI-MS, IR) .
  • Properties : Higher molecular weight (342.2 g/mol) and extended π-system may enhance binding to hydrophobic protein pockets .

Functional Group Modifications

5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Derivatives
  • Structure : Replaces methanamine with a thiol group, enabling S-alkylation for diversification.
  • Activity : Exhibits moderate antiradical activity (DPPH assay), suggesting utility in oxidative stress-related pathologies .
  • Synthetic Flexibility : Thiol group allows for functionalization with alkyl or aryl halides, as seen in .
(4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methanamine Hydrochloride
  • Structure : Contains a methylthio group at the 5-position.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Methylthio and chlorobenzyl groups increase logP, enhancing blood-brain barrier penetration but risking toxicity .
  • Solubility : Dihydrochloride salts (e.g., N-methyl derivative) improve aqueous solubility for parenteral administration .
  • Molecular Weight : Bulky substituents (e.g., benzo[d]thiazol-thiophene in Z873519648) may limit oral bioavailability due to higher molecular weight (>500 g/mol is generally unfavorable) .

Biological Activity

(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine is a triazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of compounds known for their pharmacological properties, including antibacterial, antifungal, antioxidant, and anticancer activities. The following sections will explore the synthesis, biological activities, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenyltriazole with appropriate amine precursors. A detailed synthetic pathway includes:

  • Formation of Triazole Ring : The initial step involves forming the triazole ring through cyclization reactions.
  • Substitution Reactions : Subsequent reactions may involve alkylation or acylation to introduce various functional groups that enhance biological activity.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance:

  • Mechanism : Compounds like this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzyme targets.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These findings indicate a promising potential for this compound in developing new antibacterial agents .

Antioxidant Activity

The antioxidant capabilities of triazole derivatives have been evaluated using various assays such as DPPH and ABTS:

  • Results : The compound exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid.
Assay TypeIC50 Value (µM)
DPPH25
ABTS30

These results suggest that this compound could be beneficial in preventing oxidative stress-related diseases .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties:

  • Activity Against Fungi : Studies have shown efficacy against common fungal pathogens such as Candida albicans.
CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans64

This indicates its potential use as an antifungal agent .

Anticancer Activity

Preliminary studies suggest that triazole derivatives may possess anticancer properties:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways.
Cancer Cell LineIC50 Value (µM)
MCF715
HeLa20

This highlights the need for further investigation into its anticancer mechanisms .

Case Studies

A comprehensive study involving the synthesis and biological evaluation of several triazole derivatives highlighted the promising profiles of compounds similar to this compound. These studies employed both in vitro and in silico methods to assess biological activity and toxicity profiles.

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